2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide (hereafter referred to as Compound A) is a hydrazone derivative characterized by a benzothiazole core linked to a sulfanyl group, an acetohydrazide chain, and a 2,3-dichlorophenyl-substituted benzylidene moiety. Its molecular formula is C₁₆H₁₀Cl₂N₄OS₂, with a molar mass of 409.31 g/mol . The compound is synthesized via condensation reactions between 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide and 2,3-dichlorobenzaldehyde in the presence of catalytic acetic acid, a method consistent with analogous hydrazone syntheses .
The 2,3-dichlorophenyl substituent introduces steric bulk and lipophilicity, which may influence biological activity.
Properties
Molecular Formula |
C16H11Cl2N3OS2 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11Cl2N3OS2/c17-11-5-3-4-10(15(11)18)8-19-21-14(22)9-23-16-20-12-6-1-2-7-13(12)24-16/h1-8H,9H2,(H,21,22)/b19-8+ |
InChI Key |
PGESPRXADXGDHI-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with 2,3-dichlorobenzaldehyde under reflux conditions. The reaction is often carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction often leads to the inhibition of enzyme function or alteration of cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Computational Insights
Molecular docking studies (e.g., AutoDock4 in ) rationalize the activity of related compounds. For example, substituents like chloro or hydroxy groups on the benzylidene moiety may form halogen bonds or hydrogen bonds with target enzymes, improving binding affinity . The 2,3-dichlorophenyl group in Compound A could similarly enhance interactions with hydrophobic pockets in biological targets.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a hydrazone derivative with potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, supported by various research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.496 g/mol. The structure features a benzothiazole moiety which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, various compounds containing similar structural motifs have exhibited significant cytotoxic effects against cancer cell lines.
Case Study: Antitumor Activity Evaluation
A study evaluated the antitumor activity of several benzothiazole derivatives using 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with the benzothiazole nucleus showed higher cytotoxicity in 2D assays compared to 3D assays:
| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
The presence of electron-withdrawing groups like chlorine enhanced the activity by facilitating interactions with DNA, particularly through intercalation and groove binding mechanisms .
Antimicrobial Activity
In addition to antitumor properties, the compound's antimicrobial activity has been assessed against various pathogens, including Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Testing
Using broth microdilution methods, several derivatives were tested for their antibacterial efficacy:
| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Compound A | 32 μg/mL |
| Staphylococcus aureus | Compound B | 16 μg/mL |
These findings suggest that the compound possesses notable antibacterial properties, potentially due to its ability to disrupt bacterial cell walls or interfere with metabolic pathways .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- DNA Intercalation : Studies indicate that similar compounds can intercalate into DNA structures, disrupting replication and transcription processes.
- Minor Groove Binding : The presence of specific functional groups allows binding within the minor groove of DNA, which can modulate gene expression and induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
